molecular formula C10H14O2 B1660291 2-(2-Phenylethoxy)ethanol CAS No. 74121-91-8

2-(2-Phenylethoxy)ethanol

Cat. No.: B1660291
CAS No.: 74121-91-8
M. Wt: 166.22 g/mol
InChI Key: KMZPWWIVZVTDRT-UHFFFAOYSA-N
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Description

2-(2-Phenylethoxy)ethanol is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a faint aromatic odor. This compound is part of the class of alcohols and ethers, specifically a phenyl ether with an ethoxyethanol group. It is used in various industrial applications due to its solvent properties and is also known for its role in organic synthesis.

Scientific Research Applications

2-(2-Phenylethoxy)ethanol has several applications in scientific research:

Future Directions

As for future directions, there are ongoing research efforts to improve the synthesis process of 2-phenoxyethanol and similar compounds . These efforts aim to make the process more efficient and environmentally friendly.

Mechanism of Action

Target of Action

2-(2-Phenylethoxy)ethanol, also known as Phenoxyethanol, is an aromatic glycol ether . It is primarily used as an antiseptic and preservative in various applications, including pharmaceuticals, cosmetics, and lubricants . It demonstrates antimicrobial ability, acting effectively against selected phytopathogenic fungi .

Mode of Action

Phenoxyethanol exhibits its antimicrobial activity by interacting with the mitochondria and the nucleus of the target organisms, which are particularly sensitive to inhibition . This interaction leads to changes in the normal functioning of these cellular components, thereby inhibiting the growth and proliferation of the target organisms .

Biochemical Pathways

The biosynthesis of 2-Phenylethanol involves several enzymes, including phenylpyruvate decarboxylase (PDL), phenylacetaldehyde reductase (PAR), and a P450 enzyme known as CYP79D73 . These enzymes play a crucial role in the formation of 2-Phenylethanol, with their concentration changes aligning with the release pattern of the compound . The production of 2-Phenylethanol is also influenced by the content of soluble sugar, soluble proteins, carbon © and nitrogen (N), as well as the C/N ratio .

Pharmacokinetics

This compound is a colorless, transparent, and viscous liquid . It is nearly odorless and has low volatility . It is an excellent solvent applicable to various organic substances . .

Result of Action

The primary result of the action of this compound is the inhibition of the growth and proliferation of target organisms . This is achieved through its interaction with the mitochondria and the nucleus of the target organisms, leading to changes in their normal functioning .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Phenylethoxy)ethanol can be synthesized through several methods. One common method involves the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide. This reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .

Another method involves the reaction of phenol with ethylene carbonate using a sodium mordenite catalyst. This reaction is solventless and heterogeneously catalyzed, providing high selectivity and yield of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced by reacting phenol with ethylene oxide in an alkaline environment. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in an autoclave to handle the gaseous ethylene oxide and maintain the necessary reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenoxyacetic acid.

    Reduction: It can be reduced to form 2-phenylethanol.

    Substitution: It can undergo nucleophilic substitution reactions to form different ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium alkoxides or halides are commonly used in substitution reactions.

Major Products

    Oxidation: Phenoxyacetic acid.

    Reduction: 2-Phenylethanol.

    Substitution: Various ethers and esters depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: Similar in structure but lacks the ethoxy group.

    2-Phenylethanol: Similar but lacks the ethoxyethanol group.

    Phenoxyacetic acid: An oxidized form of 2-(2-Phenylethoxy)ethanol.

Uniqueness

This compound is unique due to its combination of phenyl, ethoxy, and ethanol groups, which confer distinct solvent properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in both research and industry .

Properties

IUPAC Name

2-(2-phenylethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZPWWIVZVTDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34383-56-7
Record name Poly(oxy-1,2-ethanediyl), α-(2-phenylethyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34383-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30527972
Record name 2-(2-Phenylethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30527972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74121-91-8
Record name 2-(2-Phenylethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30527972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirring mixture of LiAlH4 (0.93 g, 24.63 mmol) in dry Et2O (60 mL), 2-phenethyloxyacetic acid (1.1 g, 6.15 mmol) in dry Et2O (6 mL) was added dropwise. The mixture was left to react at rt for 4 h, then at 0° C. H2O (0.93 mL), 3.0 M KOH solution (0.93 mL) and H2O (3.12 mL) were very slowly added. The mixture was stirred at 0° C. for 1 h, filtered to remove the solid residue, and the organic phase dried over Na2SO4. The organic solution was again filtered and concentrated to dryness. The crude mixture was purified by column chromatography using a Teledyne ISCO apparatus, eluting with Cy:EtOAc (from 100:0 to 60:40) affording the title compound (0.69 g, 68%) as a colorless oil. 1H NMR (DMSO-d6): δ 2.81 (t, J=7.1 Hz, 2H), 3.40-3.44 (m, 2H), 3.45-3.51 (m, 2H), 3.60 (t, J=7.1 Hz, 2H), 4.55 (t, J=5.4 Hz, 1H), 7.15-7.30 (m, 5H).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.12 mL
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

() The 2-phenylethoxyacetic acid obtained according to the preceding paragraph was dissoled in 50 ml of tetrahydrofuran and the solution was added dropwise over a period of 10 minutes to a stirred suspension, cooled in an ice-bath, of 1.62 g of lithium aluminum hydride in 50 ml of tetrahydrofuran. The mixture was stirred at room temperature for 0.5 hour. The excess lithium aluminum hydride was destroyed by the addition of 1.6 ml of water, then 1.6 ml of 15% aqueous sodium hydroxide solution and finally 5 ml of water. The inorganic solids were removed by filtration, washed well with diethyl ether and the filtrates were evaporated to give 6.50 g (92%) of 2-(2-phenylethoxy)ethanol in the form of an oil which was homogenous according to chromatography. This product can be distilled under reduced pressure; boiling point 140°-142° C./15 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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